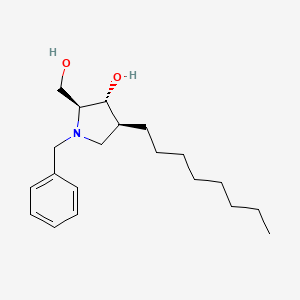![molecular formula C12H14INO4 B15172408 Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate CAS No. 918402-54-7](/img/structure/B15172408.png)
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate is a chemical compound with the molecular formula C12H14INO4 It is known for its unique structure, which includes an ethyl ester group, a dimethylcarbamoyl group, and an iodine atom attached to a benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate typically involves the esterification of 3-hydroxy-2-iodobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with dimethylcarbamoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester and carbamate groups can be oxidized or reduced under specific conditions.
Hydrolysis: The ester and carbamate groups can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized products include carboxylic acids or aldehydes.
Reduction: Reduced products include alcohols or amines.
Hydrolysis: Hydrolysis yields 3-hydroxy-2-iodobenzoic acid and dimethylamine.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[(dimethylcarbamoyl)oxy]-2-bromobenzoate
- Ethyl 3-[(dimethylcarbamoyl)oxy]-2-chlorobenzoate
- Ethyl 3-[(dimethylcarbamoyl)oxy]-2-fluorobenzoate
Uniqueness
Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
918402-54-7 |
|---|---|
Molekularformel |
C12H14INO4 |
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
ethyl 3-(dimethylcarbamoyloxy)-2-iodobenzoate |
InChI |
InChI=1S/C12H14INO4/c1-4-17-11(15)8-6-5-7-9(10(8)13)18-12(16)14(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
BWEVXCGAOCRMDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC(=O)N(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)

![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)


![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)

![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
